7,8-Dichloro-3,4-dihydroisoquinoline
Description
Properties
CAS No. |
81237-75-4 |
|---|---|
Molecular Formula |
C9H7Cl2N |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
7,8-dichloro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H7Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,5H,3-4H2 |
InChI Key |
DBKJJKDLXANNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Neurotransmitter Modulation
One of the primary applications of 7,8-Dichloro-3,4-dihydroisoquinoline is its role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as norepinephrine and epinephrine. This inhibition can lead to altered neurotransmitter levels, with potential implications for treating neurological and psychological disorders. The compound's ability to influence neurotransmitter systems makes it a candidate for further research in mood disorders and neurodegenerative diseases.
Antiviral Properties
Research has indicated that derivatives of dihydroisoquinoline, including this compound, exhibit antiviral activity. In vitro studies demonstrated that certain dihydroisoquinoline compounds could inhibit viral replication and cytotoxicity in human cells infected with cytomegalovirus (HCMV) . This suggests potential applications in developing antiviral therapies.
Anticancer Activity
Mechanisms of Action
Quinoline and isoquinoline derivatives have been reported to exhibit anticancer properties. For instance, studies have shown that compounds with structural similarities to this compound can act as protein kinase inhibitors and topoisomerase inhibitors, which are critical pathways in cancer cell proliferation .
Case Studies
In specific studies involving quinoline derivatives, significant anticancer activity was observed against various cancer cell lines, including cervical (HeLa) and breast cancer (MCF-7) cells. These findings highlight the potential of this compound as a scaffold for developing new anticancer agents .
Summary Table: Applications and Properties
Comparison with Similar Compounds
Structural and Functional Modifications
The pharmacological and physicochemical properties of dihydroisoquinoline derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:
Table 1: Comparison of 3,4-Dihydroisoquinoline Derivatives
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Reaction Conditions and Catalysts
The most well-documented method involves the cyclization of N-substituted-2,3-dichlorobenzylamine derivatives using aluminum chloride (AlCl₃) as a Lewis acid catalyst. This approach, detailed in patent CA1130290A, employs a solvent-free melt reaction at elevated temperatures (160–210°C). Key steps include:
-
Starting Material : N-chloroethyl-, N-bromoethyl-, or N-hydroxyethyl-2,3-dichlorobenzylamine (as a base or acid addition salt).
-
Catalyst System : AlCl₃ combined with ammonium chloride (NH₄Cl) to enhance reaction efficiency.
-
Temperature Profile : Optimal yields are achieved at 180–200°C over 8–12 hours, with shorter durations leading to incomplete cyclization.
The reaction proceeds via intramolecular Friedel-Crafts alkylation, where AlCl₃ facilitates the formation of the isoquinoline ring. A representative example from the patent reports an 86.2% yield of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride after recrystallization.
Workup and Purification
Post-reaction workup involves:
-
Quenching : The reaction mixture is titrated to pH 12 with sodium hydroxide to liberate the free base.
-
Extraction : Ethyl ether is used to isolate the product, followed by drying over sodium sulfate.
-
Salt Formation : The hydrochloride salt is precipitated by bubbling hydrogen chloride through an ether-isopropanol solution, yielding a white crystalline solid.
Alternative Synthetic Routes
β-Phenethylamine Cyclization Approaches
Cyclization of β-phenethylamine derivatives offers another potential pathway. For example, the one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves formylation and cyclization steps using oxalyl chloride and phosphotungstic acid. Adapting this method for 7,8-dichloro derivatives would require:
-
Starting Material : 2,3-Dichlorophenethylamine.
-
Formylation : Reaction with ethyl formate to generate the intermediate formamide.
-
Cyclization : Treatment with oxalyl chloride and phosphotungstic acid to induce ring closure.
While this method is highly efficient for methoxy-substituted compounds (75–80% yield), its applicability to chloro analogs remains untested in the provided sources.
Comparative Analysis of Methods
Key Observations :
-
The AlCl₃-mediated method is the most validated, offering high yields and scalability for industrial applications.
-
Alternative routes require further optimization for chloro-substituted derivatives, particularly in avoiding side reactions such as over-oxidation or dehalogenation.
Q & A
Q. What are the established synthetic routes for 7,8-Dichloro-3,4-dihydroisoquinoline?
A common approach involves lithiation and nucleophilic substitution of precursor isoquinoline derivatives. For example, chlorination of 3,4-dihydroisoquinoline intermediates using reagents like POCl₃ or SOCl₂ under controlled conditions yields halogenated products. Cyclization reactions of appropriately substituted benzylamines or via Pictet-Spengler mechanisms are also employed. Modifications to optimize regioselectivity (e.g., achieving 7,8-dichloro substitution) require precise temperature control and catalytic systems .
Q. How should researchers characterize this compound for purity and structural confirmation?
Key techniques include:
- GC/MS or HPLC : To assess purity (>97% by GC) and retention time matching reference standards .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dichloro derivatives) and dihydroisoquinoline backbone integrity .
- Elemental Analysis : Validates molecular formula (C₉H₅Cl₂N) .
- X-ray Crystallography : For unambiguous structural determination in crystalline forms .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Storage : Keep in sealed glass containers at 2–8°C to prevent degradation .
- Disposal : Follow EPA guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can computational methods guide the design of catalytic systems for modifying this compound?
Density Functional Theory (DFT) studies predict transition states in asymmetric transfer hydrogenation (ATH) of the C=N bond. For example, [Ru(η⁶-arene)TsDPEN] catalysts stabilize protonated substrates via hydrogen bonding and π-π interactions, enabling enantioselective reduction to tetrahydroisoquinoline derivatives. Substituent effects (e.g., electron-withdrawing Cl groups) lower activation barriers, enhancing reaction rates and selectivity .
Q. What strategies resolve contradictions in reactivity data for halogenated dihydroisoquinolines?
Discrepancies in reaction outcomes (e.g., regioselectivity in cross-coupling) may arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr pathways, while non-polar solvents stabilize radical intermediates.
- Catalyst Choice : Pd(PPh₃)₄ vs. CuI alters coupling efficiency in Suzuki-Miyaura reactions . Systematic screening using Design of Experiments (DoE) frameworks can isolate critical variables .
Q. How do substituents influence the pharmacological activity of this compound derivatives?
- Chlorine Atoms : Enhance lipophilicity and binding affinity to CNS targets (e.g., monoamine transporters).
- Dihydroisoquinoline Core : Facilitates π-stacking with aromatic residues in enzyme active sites. Structure-Activity Relationship (SAR) studies combined with molecular docking (e.g., AutoDock Vina) validate hypothesized interactions .
Q. What are the challenges in scaling up synthetic protocols for this compound?
- Purification : Chromatography is impractical at scale; alternatives include recrystallization from ethanol/water mixtures.
- Byproduct Formation : Chlorinated byproducts require rigorous QC (e.g., LC-MS monitoring) .
- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported Ru) improve cost-efficiency .
Methodological Insights
Q. What analytical methods detect trace impurities in this compound batches?
Q. How can isotopic labeling (e.g., D₆-methoxy derivatives) aid mechanistic studies?
Deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) enable tracking of hydrogen transfer pathways in ATH reactions via kinetic isotope effects (KIE). NMR and MS/MS fragmentation patterns confirm label retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
